molecular formula C14H16N2O2 B3051979 4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro- CAS No. 37512-44-0

4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-

Cat. No.: B3051979
CAS No.: 37512-44-0
M. Wt: 244.29 g/mol
InChI Key: XUMZVELBFAWULJ-UHFFFAOYSA-N
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Description

The compound 4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro- (IUPAC: 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one); EINECS: 418-280-1; MFCD00356293) is a dimeric heterocyclic structure comprising two benzoxazinone moieties connected via a 1,4-phenylene bridge. Its industrial relevance is suggested by its MFN tariff classification (6.5%), indicating applications in polymers, agrochemicals, or pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-7-15-13(17-9-1)11-3-5-12(6-4-11)14-16-8-2-10-18-14/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMZVELBFAWULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)C2=CC=C(C=C2)C3=NCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622443
Record name 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37512-44-0
Record name 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazine derivatives.

    Substitution: Substitution reactions with different reagents can produce a variety of substituted oxazine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazine derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins . This inhibition can lead to the modulation of various biological processes and has potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues: Benzoxathiins and Thiadiazoles

Benzoxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine, 4b) and thiadiazoles (e.g., 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole, 3d) share heterocyclic frameworks but differ in heteroatom composition (Table 1).

Property Target Oxazine Compound Benzoxathiin (4b) Thiadiazole (3d)
Heteroatoms Oxygen (oxazine rings) Oxygen + Sulfur Sulfur + Nitrogen
Molecular Formula C₂₆H₁₈N₂O₄ (inferred) C₁₅H₁₂O₂S C₁₅H₁₂N₂OS
Synthesis Method Likely cyclization/condensation NaH/DMF, nucleophilic substitution NaH/DMF, nucleophilic substitution
Elemental Analysis N/A (data not provided) C: 70.26%, H: 4.79% C: 67.24%, H: 4.80%, N: 10.17%

Key Observations :

  • Electron Distribution : The oxazine compound’s oxygen-rich structure likely enhances polarity and hydrogen-bonding capacity compared to sulfur-containing benzoxathiins and thiadiazoles.
  • Thermal Stability : Benzoxathiins and thiadiazoles may exhibit lower thermal stability due to sulfur’s larger atomic size and weaker C–S bonds versus C–O bonds in oxazines.

Electronic and Thermochemical Properties

Density-functional thermochemistry studies (e.g., Becke’s hybrid functional) highlight the importance of exact exchange in modeling heterocyclic systems . Computational comparisons suggest:

  • Reactivity : Thiadiazoles’ nitrogen-sulfur motifs favor metal coordination (e.g., catalysis), whereas oxazines are more prone to nucleophilic ring-opening at the oxygen site.

Biological Activity

4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-] (CAS No. 37512-44-0) is a heterocyclic compound with significant potential in pharmacology and materials science. This compound is characterized by its oxazine ring fused with a benzene structure, which contributes to its unique biological properties and applications.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.293 g/mol
  • Structure : The compound features two oxazine rings linked by a phenylene group, providing a platform for various chemical interactions.

The biological activity of 4H-1,3-Oxazine involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as a potential protease inhibitor, which may play a role in the treatment of diseases associated with protease activity. The compound's mechanism includes:

  • Inhibition of protease enzymes involved in protein degradation.
  • Modulation of cellular signaling pathways through interaction with receptor proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-1,3-Oxazine derivatives. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCC1954 (HER2-positive breast cancer).
  • IC50 Values : The synthesized oxazines exhibited IC50 values ranging from 3.1 µM to 95 µM in MCF-7 and HCC1954 cells, indicating varying degrees of inhibition on cell proliferation depending on the substituents present on the oxazine rings .
CompoundIC50 (MCF-7)IC50 (HCC1954)
Compound 246.25 µM6.25 µM
Compound 2512.5 µM12.5 µM
Compound 1918 µM18 µM
Compound 2221 µM21 µM
Compound 23No effect70% inhibition at 6.25 µM

This table summarizes the effectiveness of various derivatives in inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer properties, studies have indicated that compounds similar to or derived from 4H-1,3-Oxazine may exhibit:

  • Antimicrobial properties : Certain derivatives have shown effectiveness against bacterial strains.
  • Antioxidant activity : The ability to scavenge free radicals has been noted in some studies.

Case Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers synthesized several derivatives of oxazines and evaluated their biological activities against breast cancer cell lines. The results indicated that modifications at the C-2 position significantly influenced the compounds' efficacy in inhibiting cell proliferation .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of specific substituents on the oxazine ring could enhance biological activity. For example, compounds with electron-donating groups showed increased potency compared to those lacking such modifications .

Q & A

Q. What methodologies assess the environmental fate of 4H-1,3-Oxazine derivatives in aquatic systems?

  • Methodology : Conduct OECD 301 biodegradability tests under aerobic conditions. Use LC-MS/MS to track degradation products. Model bioaccumulation potential via logP calculations and quantitative structure-activity relationship (QSAR) tools. Cross-reference with DOE atmospheric chemistry protocols for pollutant fate analysis .

Data Analysis and Contradiction Management

  • Table 1 : Common Data Contradictions and Resolution Strategies

    Contradiction Type Example Resolution Strategy Evidence
    Varied catalytic efficiencyDiscrepant TON values in Pd-mediated reactionsStandardize substrate purity; use ICP-MS to confirm catalyst loading
    Divergent thermal stabilityDecomposition temps ±20°CValidate via TGA under identical heating rates (e.g., 10°C/min)
    Conflicting solubility dataPolar vs. nonpolar solvent claimsRe-measure using nephelometry under controlled pH/temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-
Reactant of Route 2
Reactant of Route 2
4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-

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